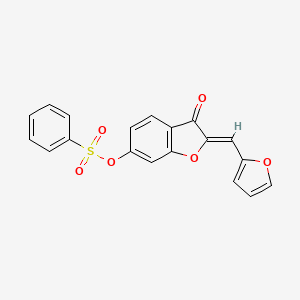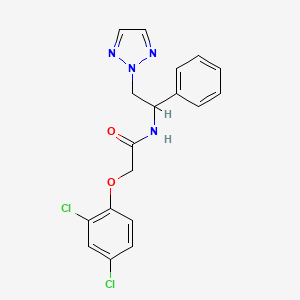![molecular formula C17H16N2OS B2409466 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 477846-57-4](/img/structure/B2409466.png)
2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
A study by Karabanovich et al. (2016) demonstrated that certain 1,3,4-oxadiazole derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds showed a selective antimycobacterial effect and low in vitro toxicities in mammalian cell lines, making them promising antitubercular agents.
Pharmacological Evaluation for Tumor Inhibition
Faheem (2018) explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including some that showed moderate inhibitory effects in assays related to tumor inhibition, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antimicrobial and Hemolytic Agents
Rehman et al. (2016) synthesized a series of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides which showed promising results as antimicrobial and hemolytic agents. Their research indicated that these derivatives could be considered for further biological screening and application trials (Rehman et al., 2016).
Antimicrobial Activity
Ustabaş et al. (2020) synthesized and characterized a compound containing 1,3,4-oxadiazole, which demonstrated antimicrobial activities against certain bacteria and high antileishmanial activity (Ustabaş et al., 2020).
Antibacterial and Acetyl Cholinesterase Inhibitors
Siddiqui et al. (2017) synthesized derivatives of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides and found them to be weak enzyme inhibitors and possessing weak antibacterial action, with some exceptions demonstrating prominent activity (Siddiqui et al., 2017).
Xanthine Oxidase Inhibitory Activity
Qi et al. (2015) developed 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, which were evaluated for their in vitro xanthine oxidase inhibitory activity, showcasing their potential in this domain (Qi et al., 2015).
Safety And Hazards
The safety and hazards associated with a specific 1,3,4-oxadiazole derivative would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information3.
Zukünftige Richtungen
The future directions in the research of 1,3,4-oxadiazole derivatives are likely to involve the synthesis of new derivatives with potential biological activities, as well as the exploration of their mechanisms of action1.
Please note that this information is quite general and may not apply directly to “2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole”. For more specific information, further research would be needed. If this compound is novel, it might be necessary to conduct experimental studies to determine its properties and potential applications.
Eigenschaften
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-13-8-10-14(11-9-13)12-21-17-19-18-16(20-17)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZVVGOLADKTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

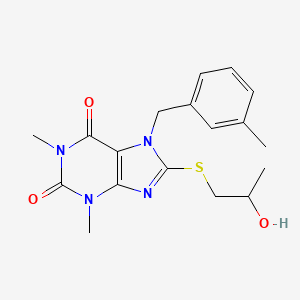
![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
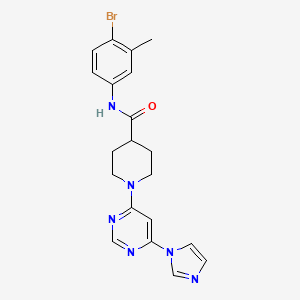
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)
![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)
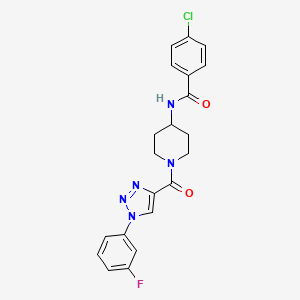
![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)
![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)
